Titanium zinc oxide (TiZnO3)

Overview

Description

Titanium Zinc Oxide (TiZnO3) is an inorganic compound that exists in three major forms: ZnTiO3 (ZnO-TiO2), Zn2TiO4 (2ZnO-TiO2), and Zn2Ti3O8 (2ZnO-3TiO2). It is used as a regenerable catalyst, a pigment, and a sorbent of sulfur compounds at elevated temperatures . It is a white powder that is insoluble in water .

Synthesis Analysis

The synthesis of Titanium Zinc Oxide can be achieved by heating a mixture of ZnO and TiO2 powders or processing it with a ball mill . In another study, mixtures of Zn and Ti precursors such as zinc nitrate and titanium butoxide were prepared with different molar ratios. The mixed precursors were then stirred at 700 rpm for two hours with atmospheric plasma, while maintaining a temperature of 25 °C .Molecular Structure Analysis

The ZnTiO3, Zn2TiO4, and Zn2Ti3O8 forms crystallize in hexagonal, cubic (inverse spinel), and cubic structures, respectively .Chemical Reactions Analysis

Titanium-catalyzed reactions featuring redox transformations and two important hydrofunctionalization reactions, hydroamination and hydroaminoalkylation, have been reported .Physical And Chemical Properties Analysis

ZnO nanomaterials have a spherical shape, whereas TiO2 particles form clusters . The transparent conductive oxide (TCO) thin films of magnesium-titanium co-doped zinc oxide (MT-ZnO) were deposited on quartz substrates by magnetron sputtering .Scientific Research Applications

UV Protection

Titanium dioxide and zinc oxide are excellent physical sunscreen components. They are used in sunscreen materials to protect against harmful ultraviolet (UV) radiation. These materials tend to aggregate and form micrometer-sized particles that may impact their performance. However, fine grinding techniques can break up the aggregated oxide particles into small nanoparticles, enhancing their ability to absorb and scatter ultraviolet radiation .

Dye-Sensitized Solar Cells

Titanium dioxide-coated zinc oxide nanorods have been used as an efficient photoelectrode in dye-sensitized solar cells. The power conversion efficiency of these solar cells was improved from 1.31% to 2.68% by coating titanium dioxide film onto the surface of zinc oxide nanorods .

Photocatalysis

Titanium dioxide and zinc oxide nanoparticles are used in the process of photocatalysis. These nanoparticles react with –OH and O2 to obtain oxygen and hydroxyl free radicals .

Biosensing

Zinc oxide nanostructures such as nanotubes, nanoplates, nanowires, and nanoporous material have attracted great interest in biosensor applications because of their significant characteristics, mainly non-toxicity, biosafety, high electron transfer power, excellent biological compatibility, increased sensitivity, easy manufacture, and low cost .

Pigment Production

Zinc oxide nanoparticles are used in the production of pigments .

Production of Transparent UV Protection Films

Zinc oxide nanoparticles are used in the production of transparent UV protection films .

Chemical Sensors

Zinc oxide nanoparticles are used as preliminary materials for electronics and in chemical sensors .

Food Additives

Mechanism of Action

Target of Action

Titanium Zinc Oxide (TiZnO3) primarily targets bacterial cells, particularly those that are multi-drug resistant . The compound interacts with the bacterial cell membrane, causing damage and reducing cell viability .

Mode of Action

The mode of action of TiZnO3 involves the production of reactive oxygen species (ROS), which elevates membrane lipid peroxidation . This process causes membrane leakage of reducing sugars, DNA, proteins, and reduces cell viability . The antibacterial activity of TiZnO3 is attributed to the generation of ROS and the release of zinc ions (Zn2+), which cause cell death .

Biochemical Pathways

The biochemical pathways affected by TiZnO3 primarily involve the generation of ROS . ROS are chemically reactive molecules containing oxygen, which can cause significant damage to cell structures. This includes damage to proteins, lipids, and DNA, leading to cell death .

Pharmacokinetics

Studies on similar compounds like zinc oxide (zno) and titanium dioxide (tio2) nanoparticles suggest that they can be orally administered and can cause cardiac damage after oral exposure .

Result of Action

The primary result of TiZnO3’s action is the reduction of bacterial cell viability . By causing membrane leakage and the release of cellular components, TiZnO3 effectively inhibits bacterial growth . This makes it a potential alternative therapeutic against multi-drug resistant bacteria .

Action Environment

The action of TiZnO3 can be influenced by various environmental factors. For instance, in aquatic ecosystems, the presence of TiZnO3 can pose severe environmental hazards due to its potential toxicity . Furthermore, the efficacy of TiZnO3 in treating contaminated water has been highlighted, indicating its potential use in environmental remediation .

Safety and Hazards

Future Directions

Recent developments in the green synthesis of ZnO NPs focus on natural sources such as plants, bacteria, fungi, and algae. These nanoparticles have various applications, including antimicrobial, anticancer, antioxidant, photocatalytic, anti-inflammatory, anti-diabetics, and anti-aging applications .

properties

IUPAC Name |

zinc;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Ti.Zn/q3*-2;+4;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBNCLFYLUNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

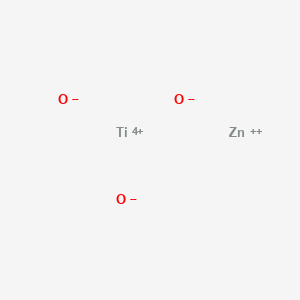

[O-2].[O-2].[O-2].[Ti+4].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3TiZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium zinc oxide (TiZnO3) | |

CAS RN |

12036-43-0, 12651-25-1 | |

| Record name | Zinc titanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZnO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium zinc trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Titanium zinc oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7BZ613DTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)